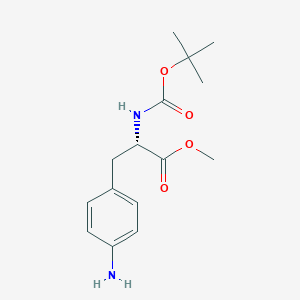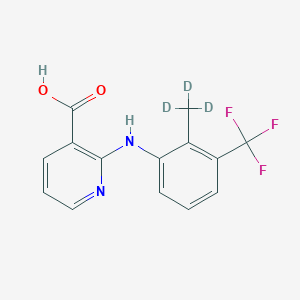
(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
概要
説明
“(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate” is a chemical compound. It contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of compounds like “(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate” often involves the use of a tert-butoxycarbonyl (BOC) group. This group is commonly used as a protecting group for amines in organic synthesis . The BOC group can be selectively removed in the presence of other acid-sensitive groups .
Molecular Structure Analysis
The molecular structure of “(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate” includes a tert-butoxycarbonyl (BOC) group, a methyl group, and an aminophenyl group .
Chemical Reactions Analysis
The tert-butoxycarbonyl (BOC) group in “(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate” can be selectively removed in the presence of other acid-sensitive groups . This selective removal is often used in the synthesis of various organic compounds .
科学的研究の応用
Peptide Synthesis
Boc-Phe(4-NH2)-OMe: is extensively used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as an α-amino protecting group, which is crucial for synthesizing peptides with specific sequences. This compound is particularly advantageous for creating hydrophobic peptides and those containing ester and thioester moieties .
Synthesis of Hydrophobic Peptides
The hydrophobic nature of certain peptides is essential for their biological functionBoc-Phe(4-NH2)-OMe plays a significant role in the synthesis of these peptides, providing stability and specificity in the peptide chain during the synthesis process .
Production of Ester and Thioester Moieties
In the realm of peptide synthesis, ester and thioester groups are pivotal for subsequent conjugation reactionsBoc-Phe(4-NH2)-OMe is utilized to introduce these functional groups into peptides, which can be further modified for various applications .
Mild Deprotection of Amino Groups
The compound is involved in the mild deprotection of amino groups in certain synthesis processes. This is particularly important when dealing with sensitive molecules that require gentle handling to maintain their integrity .
Masking Carboxyl Groups
Boc-Phe(4-NH2)-OMe: is employed as a masking agent for carboxyl groups in chemical synthesis. This allows for selective reactions to occur at other sites of a molecule without affecting the carboxyl group .
Enhancing Reaction Conditions
Researchers have used Boc-Phe(4-NH2)-OMe to improve reaction conditions for the synthesis of various compounds. Its presence can increase yields and provide more favorable conditions for certain chemical reactions .
作用機序
Target of Action
It’s known that this compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes.
Mode of Action
The compound, also known as Boc-Phe(4-NH2)-OMe, features a tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis, particularly in peptide synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the synthesis process and can be removed later with strong acids such as trifluoroacetic acid .
Biochemical Pathways
Phenylalanine is a precursor to tyrosine, and both of these amino acids are involved in the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine .
Pharmacokinetics
The boc group’s presence may influence these properties, as it can increase the compound’s hydrophobicity, potentially affecting its absorption and distribution .
Result of Action
As a derivative of phenylalanine, it may contribute to protein synthesis and neurotransmitter production, impacting cellular function and communication .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the stability of the Boc group and its ability to protect the amine group . Additionally, the presence of strong acids can lead to the removal of the Boc group .
特性
IUPAC Name |
methyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSXEIQYCSXKPN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157152 | |
| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate | |
CAS RN |
65615-90-9 | |
| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65615-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














